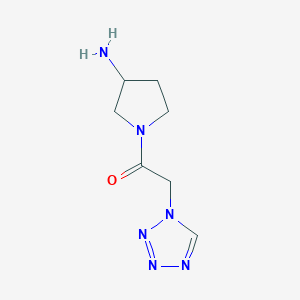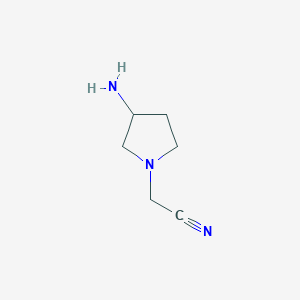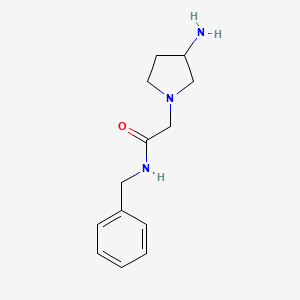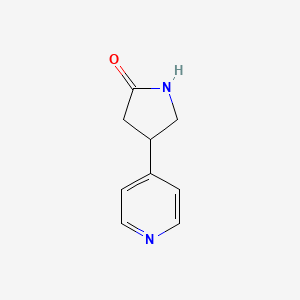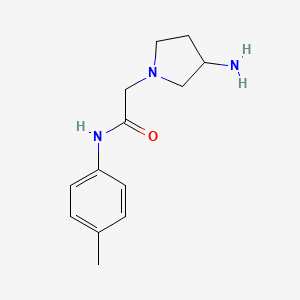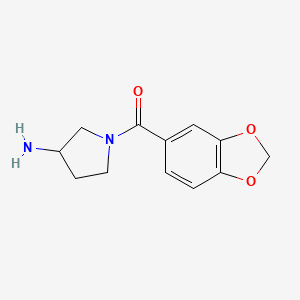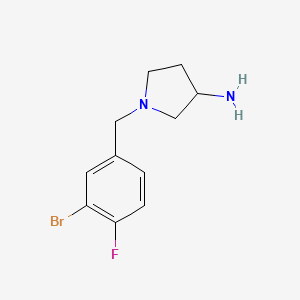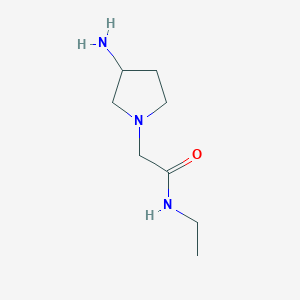![molecular formula C10H14F3N3 B1468232 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanamine CAS No. 1189583-23-0](/img/structure/B1468232.png)
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanamine
Übersicht
Beschreibung
The trifluoromethyl group (-CF3) is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom . It is often used in medicinal chemistry due to its ability to adjust the steric and electronic properties of a lead compound .
Synthesis Analysis
While specific synthesis methods for your compound are not available, trifluoromethyl groups are generally introduced into molecules through various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The trifluoromethyl group is characterized by the presence of a fluorine atom and a carbon-containing structure. To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .Chemical Reactions Analysis
Trifluoromethyl groups are often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine. For this reason, trifluoromethyl-substituted compounds are often strong acids .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Supramolecular Interactions
The structures of NH-indazoles, including compounds similar to 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanamine, have been analyzed through X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies reveal that such compounds crystallize as catemers in chiral space groups, showcasing the effect of fluorination on their supramolecular structure. The research highlights the significance of hydrogen bonds and aromatic interactions in determining the crystalline forms of these compounds, providing insights into their potential applications in material science and drug design (Teichert et al., 2007).
Synthesis and Characterization
Efforts in the asymmetric synthesis of related compounds have been documented, including the preparation of trifluoromethyl substituted tert-butylsulfonylamide. This research outlines methods for producing high-yield and high-stereoselectivity compounds, which are crucial for the development of enantioselective syntheses in pharmaceutical chemistry (Yang Jia-li, 2015).
Antimicrobial Activity
Studies have also explored the antimicrobial properties of indazole derivatives, including substituted 1,2,3-triazoles synthesized from reactions involving compounds similar to this compound. These compounds were screened for their antibacterial and antifungal activities, indicating the potential of fluorinated indazoles in the development of new antimicrobial agents (Holla et al., 2005).
Antioxidant Properties
The antioxidant properties of tetrahydroindazole derivatives have been evaluated, suggesting that certain compounds exhibit moderate to high activity in DPPH and ABTS assays. This research provides a foundation for the development of indazole-based antioxidants, which could have applications in mitigating oxidative stress-related diseases (Polo et al., 2016).
Antitumor Activity
Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to natural products, have been designed and synthesized, with in vitro anti-cancer activity assessed across various cell lines. This work demonstrates the potential of these compounds as leads in the development of new antitumor agents (Maftei et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that indazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound interacts with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indazole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials , which suggests that it may influence the pharmacokinetic properties of this compound.
Result of Action
It is known that indazole derivatives possess various biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that it may influence the compound’s action in different environments.
Biochemische Analyse
Cellular Effects
The effects of 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanamine on cellular processes are profound. It has been observed to impact cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating the activity of these receptors, the compound can alter downstream signaling events, leading to changes in gene expression and cellular metabolism. For instance, in certain cancer cell lines, this compound has been shown to induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, it can bind to specific enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, it can induce toxicity, manifesting as liver damage and alterations in blood biochemistry . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites through oxidation and reduction reactions. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilicity facilitates its diffusion across cell membranes, while its interactions with transport proteins ensure its proper localization within the cell. These interactions also influence the compound’s accumulation in specific tissues, which can impact its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localizations are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)9-7-3-1-2-4-8(7)16(15-9)6-5-14/h1-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNKWWZHCIALDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid](/img/structure/B1468149.png)
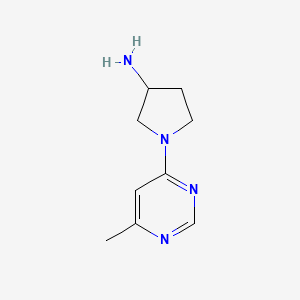
![2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468151.png)
